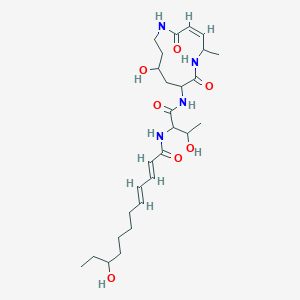

Glidobactin D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glidobactin D is a natural product found in Polyangium with data available.

科学研究应用

Anticancer Properties

Glidobactin D has been identified as a significant proteasome inhibitor, which is crucial for cancer therapy. Proteasome inhibitors are known to induce apoptosis in cancer cells by disrupting protein degradation pathways.

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human pancreatic cancer cells, with an IC50 value of 0.11 µM. This indicates a high potency compared to other compounds in the glidobactin family .

- Mechanism of Action : The compound's mechanism involves inhibition of the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death. This mechanism is similar to that observed with other known proteasome inhibitors used in clinical settings .

Biosynthetic Pathway Insights

Understanding the biosynthesis of this compound can lead to enhanced production techniques and potential modifications for improved efficacy.

- Gene Clusters : The biosynthetic gene cluster responsible for Glidobactin production has been characterized, revealing several genes essential for its synthesis. Notably, genes such as glbA-H encode nonribosomal peptide synthetases (NRPS) that facilitate the formation of the glidobactin scaffold through various enzymatic steps .

- Functional Characterization : Recent studies have identified key enzymes involved in the hydroxylation and acylation processes necessary for glidobactin biosynthesis. For instance, GlbB has been characterized as a lysine 4-hydroxylase that plays a pivotal role in modifying precursor molecules .

Microbial Interactions and Ecological Roles

Glidobactins are produced by soil-dwelling bacteria such as Photorhabdus asymbiotica, which highlights their ecological significance.

- Antimicrobial Activity : this compound and its derivatives exhibit antimicrobial properties against various pathogens, suggesting their potential use in agricultural applications as biopesticides or growth promoters .

- Symbiotic Relationships : The production of glidobactins is often triggered during specific life cycle stages of the producing bacteria, particularly when interacting with insect hosts. This indicates a role in microbial ecology and host-pathogen dynamics .

Synthetic Biology Applications

The insights gained from studying this compound's biosynthesis can be leveraged in synthetic biology.

- Engineering Production : Researchers are exploring ways to engineer microbial systems for enhanced production of glidobactins through synthetic biology techniques. By manipulating gene expression and metabolic pathways, it may be possible to increase yields or produce novel analogs with improved bioactivity .

- Chemoenzymatic Strategies : The characterization of enzymes involved in glidobactin biosynthesis opens avenues for developing chemoenzymatic methods to synthesize complex bioactive molecules efficiently .

Data Table: Summary of Key Findings on this compound

属性

CAS 编号 |

119259-73-3 |

|---|---|

分子式 |

C27H44N4O7 |

分子量 |

536.7 g/mol |

IUPAC 名称 |

(2E,4E)-10-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |

InChI |

InChI=1S/C27H44N4O7/c1-4-20(33)11-9-7-5-6-8-10-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8,10,12-14,18-22,25,32-34H,4-5,7,9,11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-10+,14-13- |

InChI 键 |

CWHSSBGVAAMVCC-HJQNFIAGSA-N |

SMILES |

CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |

手性 SMILES |

CCC(CCCC/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |

规范 SMILES |

CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |

同义词 |

glidobactin D |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。